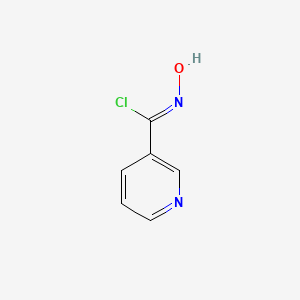

N-hydroxypyridine-3-carbonimidoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

(3Z)-N-hydroxypyridine-3-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSGOUDPRIHUBN-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=N/O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Hydroxypyridine 3 Carbonimidoyl Chloride

Established Synthetic Routes and Precursors

The preparation of N-hydroxypyridine-3-carbonimidoyl chloride relies on the availability of suitable precursors derived from pyridine-3-carboxylic acid. These precursors are then converted to the target compound through specific chemical transformations.

Synthesis from Pyridine-3-carboxylic Acid Derivatives

A common precursor for the synthesis of this compound is pyridine-3-aldoxime. This oxime can be readily prepared from a pyridine-3-carboxylic acid derivative, specifically 3-pyridine carboxaldehyde. The synthesis involves the reaction of 3-pyridine carboxaldehyde with hydroxylamine (B1172632) hydrochloride.

A typical procedure involves dissolving 3-pyridine carboxaldehyde and hydroxylamine hydrochloride in a suitable solvent, such as methanol, and heating the mixture at reflux for several hours. Following the reaction, the solvent is removed under vacuum. The resulting solid is then treated with a saturated sodium bicarbonate solution to neutralize the mixture, leading to the precipitation of pyridine-3-aldoxime as a white solid. This product can then be filtered, washed with water, and dried to be used in the subsequent chlorination step.

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 3-Pyridine carboxaldehyde | C6H5NO | 107.11 | 21.4 g (200 mmol) | Starting Material |

| Hydroxylamine hydrochloride | NH2OH·HCl | 69.49 | 14.6 g (210 mmol) | Reagent |

| Methanol | CH3OH | 32.04 | 125 mL | Solvent |

| Sodium bicarbonate | NaHCO3 | 84.01 | As needed | Neutralizing Agent |

Chlorination of N-Hydroxypyridine-3-carboxamides or Related Oximes

The direct chlorination of pyridine-3-aldoxime is a widely used method for the synthesis of this compound. This transformation is typically achieved using a chlorinating agent such as N-chlorosuccinimide (NCS). rsc.orgucla.eduorganic-chemistry.org NCS is favored as it provides a source of electrophilic chlorine and is generally used in radical reactions and various electrophilic additions. organic-chemistry.org

The reaction involves treating the aldoxime with NCS in a suitable solvent. The mechanism is believed to proceed through a free radical pathway, often requiring a radical chain initiator. ucla.edu This method allows for the conversion of the oxime functional group into a hydroximoyl chloride.

Reaction Conditions and Reagent Optimization

The success of the synthesis of this compound is contingent upon the careful optimization of reaction conditions, including the use of bases and the selection of an appropriate solvent.

Role of Bases (e.g., Triethylamine) in Reaction Efficacy

Bases, such as triethylamine (B128534) (TEA), play a crucial role in the synthesis of hydroximoyl chlorides from aldoximes. researchgate.net Triethylamine is commonly employed in organic synthesis as a base to neutralize acidic byproducts. researchgate.net In the context of chlorination reactions with NCS, TEA can facilitate the reaction by acting as an acid scavenger. researchgate.net

The presence of a base like triethylamine can influence the reaction rate and yield. For instance, in related preparations of esters and amides from acyl chlorides, triethylamine combines with the hydrogen chloride produced to form triethylamine hydrochloride. researchgate.net A plausible mechanism in the synthesis of this compound involves the base promoting the formation of a more reactive intermediate or preventing side reactions by neutralizing any generated acid.

| Base | Molecular Formula | pKa of Conjugate Acid | Typical Role |

| Triethylamine | (C2H5)3N | 10.75 | Acid Scavenger, Catalyst |

| Sodium Hydroxide | NaOH | ~15.7 | Strong Base |

| Potassium Carbonate | K2CO3 | 10.33 | Inorganic Base |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | C6H12N2 | 8.82 | Nucleophilic Catalyst |

| 4-Dimethylaminopyridine (DMAP) | C7H10N2 | 9.70 | Acylation Catalyst |

Solvent Effects on Synthetic Outcomes

The choice of solvent can significantly impact the outcome of the synthesis. Solvents can influence the solubility of reactants, the reaction rate, and the stability of intermediates. For the chlorination of aldoximes, a variety of solvents can be employed, and the optimal choice often depends on the specific substrate and reaction conditions.

In similar reactions, solvents such as dichloromethane, methanol, and dioxane have been used. researchgate.net The polarity and boiling point of the solvent are important considerations. A solvent that can dissolve both the aldoxime and the chlorinating agent is essential for a homogeneous reaction mixture, which often leads to higher yields and easier monitoring of the reaction progress. For instance, in some preparations, the reaction is carried out in a non-polar solvent to facilitate the precipitation of the product or byproducts.

Purity Assessment and Isolation Techniques for the Compound

After the synthesis, the isolation and purification of this compound are critical to obtain a product of high purity. Common techniques include extraction, chromatography, and crystallization.

The purity of the synthesized compound can be assessed using various analytical methods. Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to get a preliminary indication of the purity of the product. More rigorous purity assessment can be carried out using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The identity and structure of the compound are typically confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

For isolation, the crude product may be first subjected to an aqueous workup to remove water-soluble impurities. This is often followed by extraction with a suitable organic solvent. Further purification is commonly achieved through column chromatography on silica (B1680970) gel. nih.gov The choice of eluent is critical for achieving good separation of the desired product from any unreacted starting materials or byproducts.

Crystallization is another effective method for purifying solid compounds. nih.gov This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which leads to the formation of crystals of the pure compound. The selection of the crystallization solvent is crucial and is often determined empirically.

| Technique | Purpose | Key Considerations |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Choice of stationary and mobile phase |

| Column Chromatography | Purification of the crude product | Selection of adsorbent (e.g., silica gel) and eluent system |

| Crystallization | Final purification of the solid product | Selection of an appropriate solvent or solvent mixture |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | Column type, mobile phase composition, and detector selection |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment | ¹H, ¹³C NMR for structural information |

| Mass Spectrometry (MS) | Molecular weight determination and structural information | Ionization method (e.g., ESI, CI) |

Chemical Reactivity and Mechanistic Aspects of N Hydroxypyridine 3 Carbonimidoyl Chloride

Nucleophilic Addition and Substitution Reactions at the Imidoyl Carbon

The core reactivity of N-hydroxypyridine-3-carbonimidoyl chloride involves a nucleophilic addition-elimination pathway at the sp²-hybridized imidoyl carbon. The carbon-nitrogen double bond (C=N) is polarized due to the electronegativity of the nitrogen atom, and the carbon-chlorine bond (C-Cl) features a good leaving group (chloride ion). This electronic arrangement renders the imidoyl carbon highly electrophilic and prone to attack by nucleophiles. The general reaction proceeds through a tetrahedral intermediate, which then collapses by expelling the chloride ion to yield the substituted product.

Reactions with Oxygen-Containing Nucleophiles

While specific literature on this compound reacting with oxygen nucleophiles is not extensively detailed, its reactivity can be inferred from the behavior of analogous acyl chlorides and other hydroximoyl chlorides. Oxygen-containing nucleophiles such as water, alcohols, and carboxylates are expected to react readily with the imidoyl carbon.

Hydrolysis: Reaction with water would lead to the formation of the corresponding N-hydroxypyridine-3-carboximidic acid. This process involves the nucleophilic attack of a water molecule on the imidoyl carbon, followed by the elimination of hydrogen chloride. The reaction is typically reversible and can be influenced by pH. libretexts.orgbartleby.comresearchgate.net

Alcoholysis: Alcohols are expected to react in a similar fashion to yield O-alkyl N-hydroxypyridine-3-carboximidates. The reaction, catalyzed by a base to deprotonate the alcohol and increase its nucleophilicity, proceeds through a nucleophilic addition-elimination mechanism. bartleby.com

Reaction with Carboxylates: Carboxylate anions can act as oxygen nucleophiles, attacking the imidoyl carbon to form a mixed anhydride-like intermediate, which could then undergo further transformations.

These reactions are fundamental in synthetic chemistry for converting hydroximoyl chlorides into other functional groups like esters and acids. bartleby.com

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)

The reaction of this compound with nitrogen-based nucleophiles, particularly primary and secondary amines, is a well-established method for forming N'-substituted imidamide derivatives. clockss.org This reaction is efficient and proceeds under mild conditions, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. clockss.org

The reaction with various long-chain amines has been shown to produce novel N'-hydroxy-N-alkylpyridinecarboximidamides and N'-hydroxy-N,N-dialkylpyridinecarboximidamides in high yields. clockss.org For instance, reactions with octylamine, 2-ethylhexylamine, dodecylamine, and dihexylamine (B85673) yield the corresponding N-substituted products. clockss.org

Table 1: Synthesis of N'-hydroxy-N-alkyl/dialkylpyridinecarboximidamides from this compound clockss.org

| Amine Nucleophile | Product | Yield (%) |

|---|---|---|

| Octylamine | N'-hydroxy-N-octylpyridine-3-carboximidamide | 85-95 |

| 2-Ethylhexylamine | N'-hydroxy-N-(2-ethylhexyl)pyridine-3-carboximidamide | 80-90 |

| Dodecylamine | N'-hydroxy-N-dodecylpyridine-3-carboximidamide | 77-97 |

Data represents typical yield ranges for this class of reaction as reported in the literature.

Reactions with Carbon-Containing Nucleophiles

The electrophilic imidoyl carbon is also a target for carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. These reactions are crucial for forming new carbon-carbon bonds. The reaction of hydroximoyl chlorides with Grignard reagents, for example, is a known method for synthesizing ketoximes. clockss.org

Specifically, the reaction would involve the nucleophilic attack of the carbanionic portion of the organometallic reagent on the imidoyl carbon. Subsequent hydrolysis of the intermediate would yield a ketone derivative, where the chlorine has been replaced by the alkyl or aryl group from the carbon nucleophile. The condensation of hydroximoyl chlorides with ethynyl (B1212043) Grignard reagents has been a valid method for synthesizing isoxazole (B147169) derivatives. clockss.org While direct examples with this compound are not prevalent in the cited literature, this reactivity is a cornerstone of hydroximoyl chloride chemistry. clockss.orgnih.govrsc.org

Role as an Electrophilic Reagent in C-N Bond Formation

This compound serves as an excellent electrophilic reagent for the formation of carbon-nitrogen bonds. The imidoyl chloride functionality is analogous to an acyl chloride in its reactivity, making the central carbon a prime site for nucleophilic attack. researchgate.net This property is most prominently utilized in reactions with amines. clockss.org

In these reactions, the lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient imidoyl carbon. This step initiates the formation of a new C-N bond. The subsequent elimination of the chloride ion completes the substitution, resulting in the formation of an amidine derivative. This process is a powerful tool for introducing the pyridyl-amidine scaffold into more complex molecules. The efficiency and high yields of these reactions underscore the compound's utility as a robust electrophilic partner in C-N bond-forming strategies.

Proposed Reaction Mechanisms for Derivative Formation

The formation of derivatives from this compound and nucleophiles, particularly amines, follows a well-understood nucleophilic addition-elimination mechanism. This two-stage process is analogous to the reactions of acyl chlorides.

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the amine on the electrophilic imidoyl carbon. The lone pair of electrons from the nitrogen atom of the amine forms a new C-N bond. Simultaneously, the pi electrons of the C=N double bond move to the nitrogen atom, creating a negatively charged tetrahedral intermediate.

Elimination: The tetrahedral intermediate is transient. It collapses by reforming the C=N double bond. This is accompanied by the expulsion of the chloride ion, which is a good leaving group.

Deprotonation: The resulting product is protonated on the newly added nitrogen. A base present in the reaction mixture, such as excess amine or triethylamine, removes this proton to yield the final, neutral N'-substituted imidamide product and an ammonium (B1175870) salt byproduct.

This mechanism explains the violent reactivity often observed between acyl chlorides and amines and highlights the key steps in forming the stable amide or, in this case, imidamide product. iupac.orgresearchgate.net

Isomeric Considerations (e.g., Z-Isomer)

Like other molecules containing a carbon-nitrogen double bond, this compound and its derivatives can exhibit geometric isomerism (E/Z isomerism). The substituents on the carbon and nitrogen atoms can be arranged in either a syn (Z-isomer) or anti (E-isomer) configuration.

The specific stereochemistry can influence the compound's reactivity and its biological properties. The isolation of stable Z and E isomers of related hydroximoyl chlorides has been crucial for mechanistic studies of nucleophilic attack at the C=N bond. For example, literature on a complex derivative, (3Z)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride, explicitly identifies the Z-isomer, indicating that stereochemical control and characterization are important aspects of the chemistry of this class of compounds. The stability of these isomers and the potential for interconversion are key factors in their synthesis and application.

Applications of N Hydroxypyridine 3 Carbonimidoyl Chloride in Complex Organic Synthesis

Construction of Heterocyclic Frameworks

The assembly of heterocyclic ring systems is a cornerstone of medicinal and materials chemistry. N-hydroxypyridine-3-carbonimidoyl chloride has proven to be a particularly useful precursor for creating both five- and six-membered heterocyclic structures through various reaction pathways.

Synthesis of Isoxazoles and Related Five-Membered Heterocycles

One of the primary applications of this compound is in the synthesis of isoxazoles. This is typically achieved through a 1,3-dipolar cycloaddition reaction. In the presence of a base, the hydroximoyl chloride is dehydrochlorinated to generate a highly reactive pyridine-3-nitrile oxide intermediate. This intermediate can then react with various dipolarophiles, such as alkynes or alkenes, to form the corresponding five-membered heterocyclic rings.

The reaction with alkynes leads to the formation of isoxazoles, while reaction with alkenes yields isoxazolines. This method is highly efficient and regioselective, providing a direct route to substituted isoxazoles containing a pyridine (B92270) substituent. mdpi.commdpi.com For instance, the reaction of pyridine-3-nitrile oxide with a terminal alkyne will selectively produce a 3,5-disubstituted isoxazole (B147169). organic-chemistry.org The versatility of this reaction allows for the introduction of a wide array of functional groups into the isoxazole ring, depending on the choice of the alkyne or alkene. nih.gov

A general scheme for this synthesis is as follows:

Step 1: Generation of Nitrile Oxide: this compound is treated with a base (e.g., triethylamine) to generate the pyridine-3-nitrile oxide.

Step 2: Cycloaddition: The in situ generated nitrile oxide reacts with a dipolarophile (e.g., an alkyne) to yield the isoxazole product. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product | Ring System |

| This compound | Alkyne | 3-(pyridin-3-yl)isoxazole | Isoxazole |

| This compound | Alkene | 3-(pyridin-3-yl)isoxazoline | Isoxazoline |

Formation of Pyridine and Other Six-Membered Nitrogen Heterocycles

While less direct than isoxazole synthesis, this compound can also be utilized in the construction of more complex six-membered nitrogen heterocycles. beilstein-journals.orgnih.govfrontiersin.org These syntheses often involve multi-step sequences where the hydroximoyl chloride moiety is first transformed into another functional group that can then participate in a ring-forming reaction.

One potential strategy involves the conversion of the hydroximoyl chloride to an enamine or a related intermediate, which can then undergo cyclization. For example, some isoxazole derivatives, which can be synthesized from this compound, can be rearranged or transformed into pyridones, a class of six-membered heterocyclic compounds. nih.gov Additionally, there are methods for synthesizing pyridines from isoxazoles through an inverse electron-demand hetero-Diels-Alder reaction, showcasing a pathway from a five-membered to a six-membered ring system. rsc.org

Cycloaddition Reactions for Ring System Assembly

The generation of nitrile oxides from this compound is a key step that opens the door to a variety of cycloaddition reactions for assembling complex ring systems. The [3+2] cycloaddition with alkenes and alkynes is the most prominent example, leading to isoxazolines and isoxazoles, respectively. mdpi.com This reaction is a powerful tool for creating five-membered rings with high regio- and stereoselectivity. mdpi.com

The reactivity of the nitrile oxide dipole can be harnessed to react with a broad range of unsaturated systems, not limited to simple alkynes and alkenes. This allows for the synthesis of more complex, fused, or spirocyclic ring systems, depending on the structure of the dipolarophile. mdpi.com The pyridine ring on the nitrile oxide also influences the electronic properties of the dipole, potentially affecting its reactivity and selectivity in these cycloaddition reactions.

Functional Group Transformations

Beyond its role in building heterocyclic rings, the reactive nature of the hydroximoyl chloride functionality allows it to be a precursor for various other functional groups.

Formation of Amides and Esters

Similar to acyl chlorides, the imidoyl chloride carbon in this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.orgcrunchchemistry.co.uk Reaction with primary or secondary amines can lead to the formation of N-substituted amidoximes. Likewise, reaction with alcohols in the presence of a base can yield O-alkylated hydroximic esters. These transformations are analogous to the reactions of acyl chlorides to form amides and esters. chemistrysteps.com

The general mechanism involves the nucleophilic addition of the amine or alcohol to the carbon of the C=N bond, followed by the elimination of hydrogen chloride. libretexts.org

| Nucleophile | Product Class |

| Primary/Secondary Amine | N-substituted Amidoxime |

| Alcohol/Alkoxide | O-alkyl Hydroximic Ester |

Potential as a Precursor to Isocyanates or Acyl Azides by Analogy

By analogy to other hydroxamic acid derivatives, this compound could potentially serve as a precursor to isocyanates through a Lossen-type rearrangement. This would likely involve an initial activation of the N-hydroxy group, followed by rearrangement and elimination to form the corresponding pyridin-3-yl isocyanate.

Insufficient information is available in the public domain to generate the requested article on "this compound" focusing on its applications in complex organic synthesis as an activating agent in coupling reactions, and its associated regioselectivity and stereoselectivity.

While the synthesis of this compound has been described in academic literature, specifically in a doctoral thesis, and is mentioned in patent documents, detailed studies regarding its role and efficacy as a coupling agent in organic synthesis are not readily accessible. The available information primarily confirms its preparation and basic characterization, including nuclear magnetic resonance (NMR) data.

A thorough search for its application in activating carboxylic acids or other acidic progenitors for coupling reactions under mild conditions did not yield any specific research findings or data suitable for inclusion in the requested article format. Consequently, there is no available information to discuss the principles of its activation, nor are there examples of its use in coupling with various substrates.

Furthermore, the search did not uncover any studies or reports on the regioselectivity or stereoselectivity of reactions mediated by this compound. This lack of data makes it impossible to fulfill the requirements of the requested outline, which specifically asks for detailed research findings, data tables, and in-depth discussion on these particular aspects of its chemical behavior.

Therefore, due to the absence of scientific literature on the specified applications of this compound, the generation of a scientifically accurate and informative article as per the provided outline is not possible at this time.

Derivatives and Analogues of N Hydroxypyridine 3 Carbonimidoyl Chloride

Synthesis of N-Hydroxypyridine-3-carbonimidoyl Chloride Analogues and Derivatives

The synthesis of derivatives and analogues of this compound often involves multi-step procedures starting from more common pyridine (B92270) compounds. A key method for producing N'-hydroxy-N-alkyl- and N,N-dialkylpyridinecarboximidamides, which are direct derivatives, utilizes pyridinehydroximoyl chlorides (an alternative name for N-hydroxypyridine-carbonimidoyl chlorides) as a crucial intermediate. researchgate.net

One effective, three-step procedure enables the synthesis of N'-hydroxy-N,N-dialkylpyridinecarboximidamides with substituents at the 3- and 4-positions of the pyridine ring. researchgate.net This process begins with a pyridineamidoxime, which is converted to the corresponding pyridinehydroximoyl chloride. This intermediate is then reacted with an appropriate amine to yield the final derivative. researchgate.net This method has proven particularly efficient for creating derivatives that are not easily accessible through other routes. researchgate.net

The general synthetic pathway can be summarized as:

Formation of Pyridineamidoxime : Typically synthesized from the corresponding pyridine carbonitrile.

Conversion to Pyridinehydroximoyl Chloride : The pyridineamidoxime is reacted with a chlorinating agent (e.g., nitrosyl chloride or similar reagents) to form the N-hydroxypyridine-carbonimidoyl chloride intermediate.

Reaction with Amines : The intermediate is then coupled with primary or secondary amines to furnish N'-hydroxy-N-alkyl- or N'-hydroxy-N,N-dialkylpyridinecarboximidamides, respectively. researchgate.net

Analogues can also be synthesized by modifying the starting pyridine material. For instance, reactions involving 3-hydroxypyridine (B118123) can yield various derivatives through protonation of the pyridine nitrogen atom by acids, leading to the formation of salts like 3-hydroxypyridinium (B1257355) aryldithiophosphonates. dergipark.org.trresearchgate.net While not direct derivatives of the carbonimidoyl chloride, these syntheses demonstrate established pathways for modifying the 3-substituted pyridine scaffold.

Table 1: Synthesis of Pyridinehydroximoyl Chlorides and Derivatives This table is based on data for pyridinehydroximoyl chlorides, which are isomeric forms of N-hydroxypyridine-carbonimidoyl chlorides.

| Compound Type | Pyridine Isomer Position | Yield (%) | Melting Point (°C) | Source |

|---|---|---|---|---|

| Pyridinehydroximoyl chloride | 2 | 85 | 134-136 | researchgate.net |

| Pyridinehydroximoyl chloride | 3 | 78 | 141-143 | researchgate.net |

| Pyridinehydroximoyl chloride | 4 | 80 | 155-157 | researchgate.net |

Structure-Reactivity Relationships in Derived Compounds

The relationship between the structure of this compound derivatives and their reactivity is governed by the electronic and steric effects of the substituents. The reactivity of the carbonimidoyl chloride functional group is sensitive to changes in the electronic density of the pyridine ring and the nature of the groups attached to the nitrogen atom.

Studies on analogous systems, such as N-methyl-N-arylcarbamoyl chlorides, reveal that the reaction mechanism can be significantly influenced by the electronic properties of both the electrophile and the nucleophile. nih.gov For these compounds, a constant trend in selectivity parameters suggests a resonance-stabilized carbocation intermediate. nih.gov A similar stabilization could be anticipated in derivatives of this compound, where the pyridine ring can modulate the stability of reactive intermediates.

The reactivity of derived compounds is also linked to orbital energies. For instance, in the activation of C(sp²)-Cl bonds by Nickel(I) complexes, the reaction rates correlate with the energies of the metal's 3d(z²) orbitals. nih.gov This principle can be extended to the derivatives of this compound, where the energy levels of the frontier molecular orbitals (HOMO and LUMO) will dictate their susceptibility to nucleophilic or electrophilic attack. The introduction of electron-withdrawing or electron-donating groups alters these orbital energies, thereby tuning the compound's reactivity. nih.govresearchgate.net

Table 2: Factors Influencing Structure-Reactivity Relationships

| Structural Feature | Effect on Reactivity | Governing Principle | Source |

|---|---|---|---|

| Substituents on Pyridine Ring | Modulates stability of reaction intermediates. | Inductive and resonance effects. | nih.govrsc.org |

| Orbital Energies (e.g., 3d(z²)) | Correlates with reaction rate constants. | Frontier Molecular Orbital (FMO) theory. | nih.gov |

| Intramolecular Hydrogen Bonding | Can precede the rate-determining step, affecting kinetics. | Equilibrium control of reactive species. | rsc.org |

| Lewis Acidity and Redox Potentials | Linear correlation with hydroxylation rates in related systems. | Electrophilic nature of reactive intermediates. | mdpi.com |

Exploration of Pyridine Ring Substitution Effects on Reactivity

The pyridine ring is electron-deficient due to the inductive effect of the nitrogen atom. This inherent electronic property makes it more prone to nucleophilic substitution, typically at the C-2 and C-4 positions, while electrophilic substitution occurs under more drastic conditions, primarily at the C-3 position. nih.gov Therefore, substitutions on the pyridine ring of this compound and its derivatives have a profound impact on their reactivity.

The nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a critical role.

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density of the pyridine ring. This enhances the ring's nucleophilicity and can direct electrophilic attack. In studies of iron-catalyzed oxidation reactions, pyridine ligands with electron-donating groups like 4-Me-pyridine resulted in lower conversion rates compared to those with electron-withdrawing groups. mdpi.com

Electron-withdrawing groups (e.g., -CN, -NO₂) decrease the electron density of the ring, making it more susceptible to nucleophilic attack. For example, in the same iron-catalyzed system, 4-CN-pyridine as a co-ligand led to the highest product conversion, demonstrating a significant enhancement of reactivity. mdpi.com

The position of the substituent is also crucial. Research on the structure-activity relationships of various pyridine derivatives shows that the placement of functional groups significantly alters their biological and chemical properties. mdpi.com For instance, the antiproliferative activity of certain pyridine derivatives was found to be highly dependent on the number and position of methoxy (B1213986) (-OCH₃) groups. mdpi.com Similarly, substitutions at the 4-position of the pyridine ring in pyridinophane macrocycles have been used to tune the ligand's structure and metal-binding capabilities. researchgate.net These findings underscore that both the electronic nature and the location of substituents are key variables for modulating the reactivity of the this compound framework.

Table 3: Effects of Pyridine Ring Substituents on Reactivity

| Substituent Type | Position | Observed Effect | Source |

|---|---|---|---|

| Electron-donating (-CH₃) | 4 | Decreased conversion in catalytic oxidation. | mdpi.com |

| Electron-withdrawing (-CN) | 4 | Highest conversion in catalytic oxidation. | mdpi.com |

| Electron-withdrawing (-C(O)C₆H₅) | 4 | Increased conversion in catalytic oxidation. | mdpi.com |

| -OH | 4 | Decreases pI values and alters metal binding in pyridinophanes. | researchgate.net |

| -OCH₃ | Various | Number and position affect antiproliferative activity. | mdpi.com |

Advanced Characterization and Analytical Methodologies for N Hydroxypyridine 3 Carbonimidoyl Chloride Derivatives

Spectroscopic Techniques for Structural Elucidation of Reaction Products (e.g., ¹H NMR, ¹³C NMR, UHPLC-MS)

Spectroscopic analysis is a cornerstone in the characterization of newly synthesized molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), often coupled with liquid chromatography, are routinely employed to confirm the identity and purity of N-hydroxypyridine-3-carbonimidoyl chloride and its derivatives. unipv.it

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular structure. Proton (¹H) and Carbon-13 (¹³C) NMR are the most common methods used. ¹H NMR spectroscopy reveals information about the number of different types of protons, their chemical environment, and the connectivity between adjacent protons through spin-spin coupling. For the parent compound, this compound, specific chemical shifts and coupling constants have been reported, allowing for its definitive identification. unipv.it

Published spectral data for this compound, acquired in methanol-d4 (B120146) (MeOD), is detailed below. unipv.it

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

|---|---|---|---|

| 8.95 | s(singlet) | N/A | Pyridine (B92270) Ring Proton |

| 8.56 | d(doublet) | 4.6 | Pyridine Ring Proton |

| 8.25 – 8.21 | m(multiplet) | N/A | Pyridine Ring Proton |

| 7.48 | dd(doublet of doublets) | 4.9, 8.1 | Pyridine Ring Proton |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. For this compound, a chemical shift has been noted at 152.8 ppm in MeOD. unipv.it High-resolution NMR instruments, such as 400 MHz or 500 MHz spectrometers, are often utilized to ensure accurate characterization. google.com

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is invaluable for assessing the purity of synthesized compounds and confirming their molecular weight. unipv.it In the analysis of this compound derivatives, UHPLC-MS is used to verify the successful formation of the target molecule and to detect any remaining starting materials or byproducts. unipv.itgoogle.com Analyses are often performed using a single quadrupole mass spectrometer operating in both positive and negative electrospray ionization modes to capture a wide range of potential ions. google.com This method is particularly useful for detecting heteroaromatic groups, which enhance UV absorbance and molecular weight, making the compounds readily detectable. unipv.it

Chromatographic Methods for Purification and Analysis of Synthesized Compounds

Purification is a critical step following a chemical synthesis to isolate the desired product from the reaction mixture. For derivatives of this compound, various chromatographic techniques are employed, ranging from initial reaction monitoring to large-scale purification.

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a reaction. google.comrsc.org It helps determine when the starting materials have been consumed and the product has formed. For this compound, a reported TLC analysis used a mobile phase of cyclohexane/ethyl acetate (B1210297) (3:1), which resulted in a retention factor (Rf) value of 0.38 on silica (B1680970) gel plates. unipv.it

Column Chromatography , particularly automated flash chromatography, is the standard method for purifying reaction products on a preparative scale. google.com This technique utilizes a stationary phase, typically silica gel, packed into a column. teledynelabs.com A solvent system (mobile phase) is passed through the column to separate the components of the mixture based on their differential adsorption to the silica. rsc.orgteledynelabs.com

For pyridine derivatives, both normal-phase and reversed-phase chromatography are common.

Normal-Phase Chromatography uses a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., hexanes/ethyl acetate). rsc.orgwfu.edu This is effective for many derivatives of this compound. Automated systems often use pre-packed silica gel cartridges (e.g., KP-Sil). google.com

Reversed-Phase Chromatography is employed for more polar compounds that are not well-separated by normal-phase methods. wfu.edubiotage.com This technique uses a non-polar stationary phase, such as silica gel modified with octadecyl (C18) chains, and a polar mobile phase like water/methanol or water/acetonitrile. biotage.comfujifilm.com This approach is particularly useful when reactions are performed in polar solvents like DMF or DMSO. biotage.com Automated systems can utilize specific C18 cartridges (e.g., KP-C18) for this purpose. google.com The use of C18 flash columns can often provide superior separation results compared to traditional silica gel chromatography for certain reaction mixtures. biotage.com

The choice between normal-phase and reversed-phase chromatography depends on the polarity of the target compound and the impurities present in the reaction mixture. biotage.com The selection of appropriate chromatographic conditions is crucial for obtaining the final compound with a high degree of purity. unipv.it

Computational Chemistry and Theoretical Studies on N Hydroxypyridine 3 Carbonimidoyl Chloride

Quantum Chemical Investigations of Electronic Structure and Bonding

Currently, there is a notable absence of published research detailing quantum chemical investigations into the electronic structure and bonding of N-hydroxypyridine-3-carbonimidoyl chloride. Such studies, which would typically involve methods like Density Functional Theory (DFT) or ab initio calculations, are crucial for understanding the molecule's electron distribution, orbital energies, and the nature of its chemical bonds. This information provides a fundamental basis for predicting its stability, reactivity, and spectroscopic properties.

Modeling of Reaction Pathways and Transition States

The modeling of reaction pathways and the characterization of transition states involving this compound have not been a significant focus of published computational studies. Theoretical examinations in this area would be invaluable for elucidating the mechanisms of reactions in which this compound participates. By mapping the potential energy surface for a given transformation, researchers can identify the lowest energy pathways, calculate activation barriers, and understand the formation of key intermediates and products.

Prediction of Reactivity and Selectivity in Organic Transformations

Comprehensive theoretical predictions regarding the reactivity and selectivity of this compound in various organic transformations are not well-documented. Computational approaches are powerful tools for predicting how a molecule will behave in different chemical environments. For instance, calculations of electrostatic potential maps, frontier molecular orbitals (HOMO-LUMO), and various reactivity indices could offer significant insights into its electrophilic and nucleophilic sites, thereby guiding its application in targeted organic synthesis. The lack of such computational data limits the predictive understanding of its chemical behavior.

Future Research Directions and Emerging Applications in Organic Synthesis

Development of Green Chemistry Approaches for Synthesis and Utilization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. uniroma1.it Future work on N-hydroxypyridine-3-carbonimidoyl chloride should prioritize the development of environmentally benign synthetic routes. This could involve exploring biocatalytic methods, utilizing safer solvent systems, and designing processes with high atom economy. An efficient "green" approach to the synthesis of related N-substituted piperidones has been successfully developed, highlighting the feasibility of such strategies for heterocyclic compounds. nih.gov

Key areas for green chemistry research could include:

Catalytic Syntheses: Investigating the use of non-toxic, recyclable catalysts to replace stoichiometric reagents traditionally used in the formation of imidoyl chlorides and hydroxamic acid derivatives.

Alternative Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents to minimize the environmental impact of the synthesis and subsequent reactions of the compound.

Energy Efficiency: Developing synthetic protocols that proceed at lower temperatures and pressures, potentially through photochemical or microwave-assisted methods.

Integration into Flow Chemistry Systems for Enhanced Production

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, scalability, and product consistency. researchgate.netrsc.org The integration of this compound synthesis and utilization into flow systems could represent a significant advancement. This approach is particularly beneficial for managing reactive intermediates and exothermic reactions, which are often associated with the synthesis of compounds containing imidoyl chloride functionalities. researchgate.net

Potential benefits of a flow chemistry approach include:

| Parameter | Potential Advantage in Flow Chemistry |

| Safety | Enhanced control over reaction exotherms and the ability to handle potentially unstable intermediates in small, continuous volumes. |

| Scalability | Straightforward scaling of production by extending the operation time of the flow reactor. |

| Purity | Improved control over reaction parameters can lead to higher selectivity and reduced byproduct formation. |

| Automation | The potential for fully automated synthesis and in-line analysis, leading to more efficient process development. |

A continuous flow investigation into the synthesis of sulfonyl chlorides has demonstrated the potential for high space-time yields and improved safety by avoiding thermal runaway. rsc.org Similar principles could be applied to the production of this compound.

Exploration of Novel Catalytic Roles and Methodologies

The pyridine (B92270) nitrogen and the hydroxamic acid moiety in this compound suggest its potential to act as a ligand for various metal catalysts or even as an organocatalyst itself. Future research could focus on exploring these possibilities.

Potential catalytic applications to investigate:

Ligand Development: The compound could be modified to serve as a bidentate or tridentate ligand in transition metal catalysis, potentially influencing the stereoselectivity or reactivity of a wide range of organic transformations.

Organocatalysis: The basicity of the pyridine nitrogen and the acidic nature of the N-hydroxy group could be harnessed in synergistic organocatalytic cycles for reactions such as aldol (B89426) additions or Michael reactions.

Uncovering New Synthetic Transformations Utilizing the Compound's Unique Reactivity

The imidoyl chloride group is a versatile functional handle that can participate in a variety of nucleophilic substitution and cycloaddition reactions. The interplay of this group with the pyridine ring and the N-hydroxy functionality could lead to novel synthetic transformations. For instance, the reaction of a related compound, 2-chloro-3-hydroxypyridine, with sodium hydrogen selenide (B1212193) leads to the formation of a novel heterocyclic system, demonstrating the potential for creating complex molecular architectures. rsc.org

Future synthetic explorations could include:

Heterocycle Synthesis: Utilizing the compound as a building block for the synthesis of novel, biologically relevant heterocyclic scaffolds through intramolecular cyclizations or intermolecular cycloadditions.

Cross-Coupling Reactions: Investigating the participation of the carbon-chlorine bond of the imidoyl chloride in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Rearrangement Reactions: Exploring the possibility of inducing novel molecular rearrangements triggered by the unique electronic properties of the compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-hydroxypyridine-3-carbonimidoyl chloride, and how are intermediates characterized?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions involving pyridine derivatives. For example, intermediates like 2-chloro-3-pyridinecarboxaldehyde (CAS 36404-88-3) may serve as precursors, with characterization via H NMR (δ 8.5–9.0 ppm for aldehyde protons) and IR spectroscopy (C=O stretch ~1700 cm) . Purity validation often employs HPLC or mass spectrometry, with molecular weight confirmation (144.17 g/mol for CHClNO) .

Q. How is the stability of this compound assessed under varying conditions?

- Methodological Answer: Stability studies involve monitoring decomposition rates via UV-Vis spectroscopy or TLC under controlled pH, temperature, and humidity. For instance, hydrolysis in aqueous media (pH 7.4) at 25°C may reveal half-life degradation kinetics, while inert atmospheres (e.g., N) are used to prevent oxidation .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring in this compound?

- Methodological Answer: Regioselective modifications (e.g., halogenation or cross-coupling) require careful control of reaction conditions. For example, Pd-catalyzed Suzuki-Miyaura coupling at the 5-position is optimized using sterically hindered ligands (e.g., SPhos) to avoid competing reactions at the imidoyl chloride group. Computational modeling (DFT) aids in predicting reactive sites .

Q. How do electronic effects of substituents influence the reactivity of the imidoyl chloride moiety?

- Methodological Answer: Electron-withdrawing groups (e.g., -CF) on the pyridine ring enhance electrophilicity at the imidoyl chloride, accelerating nucleophilic attacks (e.g., by amines). Hammett σ parameters correlate with reaction rates, validated via kinetic studies using F NMR to track substituent effects .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer: X-ray crystallography (e.g., CCDC 2035503) is definitive for resolving tautomerism or stereochemistry. For non-crystalline samples, 2D NMR (COSY, HSQC) distinguishes between regioisomers, while HRMS confirms molecular formulas (e.g., CHClNO with <2 ppm error) .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported melting points or spectral data for derivatives?

- Methodological Answer: Divergent data (e.g., melting points ranging 268–287°C) may arise from polymorphic forms or impurities. Validate via DSC for phase transitions and replicate synthesis under standardized conditions (e.g., solvent purity, heating rates). Cross-reference IR and H NMR with literature (e.g., δ 2.5–3.0 ppm for pivalamide protons in HB180 derivatives) .

Application-Oriented Research

Q. What in vitro assays evaluate the bioactivity of this compound derivatives?

- Methodological Answer: Cytotoxicity assays (e.g., MTT protocol from Mosmann, 1983) screen for anticancer potential, while enzyme inhibition studies (e.g., kinase assays) use fluorescence-based substrates. IC values are calculated via nonlinear regression, with positive controls (e.g., staurosporine) for validation .

Q. How is the compound integrated into supramolecular systems via hydrogen bonding or π-stacking?

- Methodological Answer: The hydroxyl and imidoyl groups participate in H-bonding networks, as shown in crystal structures (e.g., N-oxide derivatives with O–H···N interactions). Computational tools (Mercury CSP) predict packing motifs, while XRD confirms intermolecular distances (<3.0 Å for π-π interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.